molecular formula C8H14FN B12984120 1-Fluoro-7-azaspiro[3.5]nonane

1-Fluoro-7-azaspiro[3.5]nonane

Cat. No.: B12984120
M. Wt: 143.20 g/mol
InChI Key: JIBPNLAPVWYXGG-UHFFFAOYSA-N
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Description

1-Fluoro-7-azaspiro[3.5]nonane is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a spirocyclic framework, which consists of a nitrogen atom incorporated into a nonane ring system, with a fluorine atom attached to the first carbon.

Preparation Methods

The synthesis of 1-Fluoro-7-azaspiro[3.5]nonane typically involves several steps. One common method starts with N-Boc-4-piperidone as a raw material. The process includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper to form N-Boc-7-azaspiro ketone. The intermediate is then reduced to N-Boc-7-azaspiro-ol using sodium borohydride at room temperature. Finally, the Boc protecting group is removed using hydrochloric acid in ethyl acetate to yield the target product .

Chemical Reactions Analysis

1-Fluoro-7-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-7-azaspiro[3.5]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-7-azaspiro[3.5]nonane involves its interaction with specific molecular targets. As an FAAH inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of endocannabinoids. This leads to increased levels of endocannabinoids, which can modulate pain, inflammation, and other physiological processes .

Comparison with Similar Compounds

1-Fluoro-7-azaspiro[3.5]nonane can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its fluorine atom, which can influence its biological activity and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H14FN

Molecular Weight

143.20 g/mol

IUPAC Name

3-fluoro-7-azaspiro[3.5]nonane

InChI

InChI=1S/C8H14FN/c9-7-1-2-8(7)3-5-10-6-4-8/h7,10H,1-6H2

InChI Key

JIBPNLAPVWYXGG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1F)CCNCC2

Origin of Product

United States

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